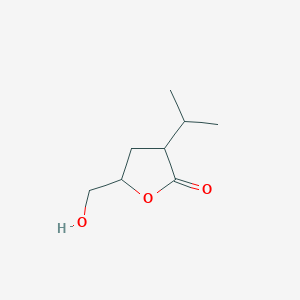

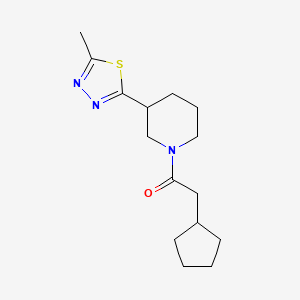

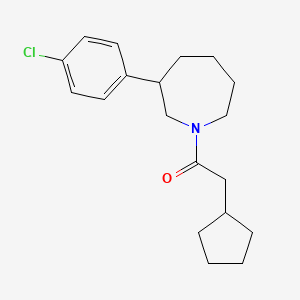

![molecular formula C22H18N4O4 B2752227 3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1396873-12-3](/img/structure/B2752227.png)

3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one” belongs to the class of pyrazolo[1,5-a]pyridines . Pyrazolo[1,5-a]pyridines are important structural motifs in modern medicinal chemistry due to their high metabolic stability .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is an important structural motif in modern medicinal chemistry, as it possesses high metabolic stability and acts as an isostere to indole, purine or other azaindole cores .Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Aplicaciones Científicas De Investigación

Insecticidal Agents

A study by Soliman et al. (2020) synthesized a novel series of heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety, suitable for use as insecticidal agents. The compounds demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as bioactive agents in agricultural applications Soliman et al., 2020.

Antimicrobial Activity

El-Emary et al. (2005) focused on the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activities. The synthesized compounds were found to exhibit significant antimicrobial properties, offering potential applications in the development of new antibacterial agents El-Emary et al., 2005.

G Protein-Biased Dopaminergics

Research by Möller et al. (2017) introduced a series of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential use in therapeutic applications, particularly in treating psychiatric disorders Möller et al., 2017.

Chromene Heterocycles Synthesis

Kangani et al. (2017) utilized piperidine as a base catalyst for the synthesis of chromene heterocycles, including 1,4-dihydropyrano[2,3-c]pyrazole and 5,10-dihydro-4H-benzo[g]chromene. These compounds have applications in medicinal, agrochemical, and pigment industries, showcasing the versatility of pyrazolo[1,5-a]pyridine derivatives in synthetic chemistry Kangani et al., 2017.

Antiviral and Cytotoxic Agents

Hafez (2017) synthesized a series of novel pyrazole derivatives bearing benzo[g]chromene-3-carbonitrile derivative, which were evaluated for their anticancer activity. Some of these compounds exhibited excellent cytotoxic agents against tumor cell lines, indicating their potential as antiviral and cytotoxic agents Hafez, 2017.

Antibacterial and Antioxidant Derivatives

Al-ayed (2011) synthesized a new class of potential antibacterial and antioxidant derivatives based on pyrazolyl-chromen-2-ones. These compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant activities, suggesting their applicability in developing new antibacterial compounds Al-ayed, 2011.

Direcciones Futuras

The future directions for “3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one” could involve further exploration of its potential applications in medicinal chemistry, given its high metabolic stability and the broad spectrum of biological activities associated with pyrazolo[1,5-a]pyridines .

Propiedades

IUPAC Name |

3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c27-20(16-13-15-5-1-2-7-19(15)30-22(16)29)24-9-11-25(12-10-24)21(28)17-14-23-26-8-4-3-6-18(17)26/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDFTZZDTUBWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=C5C=CC=CN5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

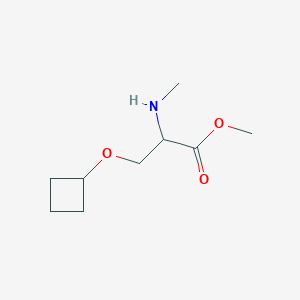

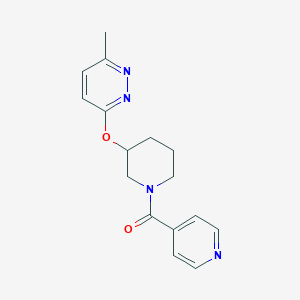

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

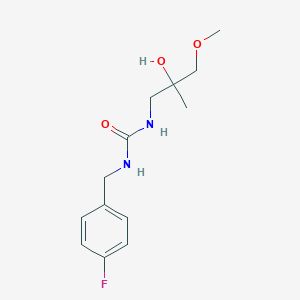

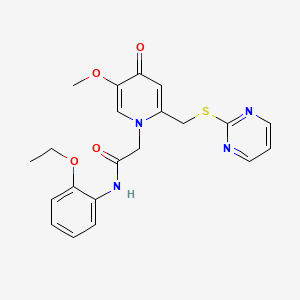

![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)

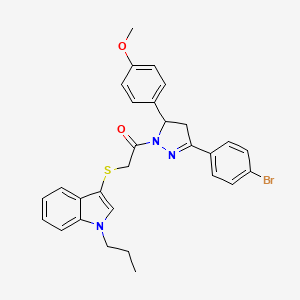

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2752153.png)